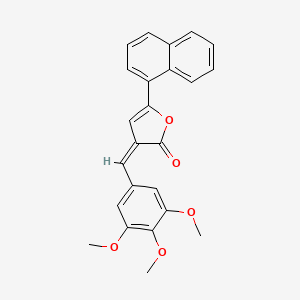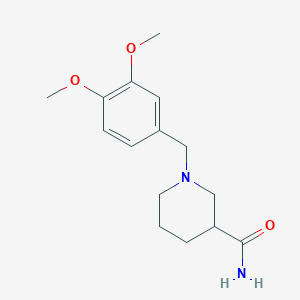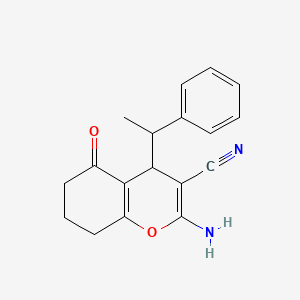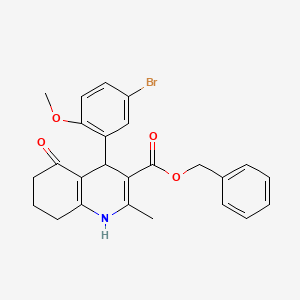
5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone, also known as NTBF, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. NTBF belongs to the family of furanones, which are organic compounds that contain a furan ring.
Wissenschaftliche Forschungsanwendungen
5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. 5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone has been shown to inhibit the proliferation of cancer cells by inducing apoptosis, or programmed cell death. This effect has been observed in various cancer cell lines, including breast, lung, and liver cancer.
In addition to its anti-cancer properties, 5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone has also been studied for its potential as an anti-inflammatory agent. Inflammation is a key factor in the development of many diseases, including arthritis, cardiovascular disease, and diabetes. 5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to the inflammatory response.
Wirkmechanismus
The mechanism of action of 5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cells. 5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone has been shown to inhibit the activity of NF-kB, a transcription factor that is involved in the regulation of genes that are important in inflammation and cancer. 5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone has also been shown to inhibit the activity of STAT3, a transcription factor that is involved in the regulation of genes that are important in cancer.
Biochemical and Physiological Effects:
5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the activity of various signaling pathways. In vivo studies have shown that 5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone can inhibit tumor growth in mice and reduce inflammation in rats.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone is that it is a synthetic compound, which means that it can be easily synthesized in the lab and its purity can be easily confirmed. However, one of the limitations of 5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are many future directions for research on 5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone. One area of research is to further elucidate its mechanism of action. This could involve studying its effects on specific signaling pathways or identifying its molecular targets. Another area of research is to study its potential as a therapeutic agent in animal models of disease. This could involve studying its effects on tumor growth, inflammation, or other disease processes. Finally, there is a need to study the safety and toxicity of 5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone in animal models and eventually in humans, in order to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone involves the condensation of 3,4,5-trimethoxybenzaldehyde and 1-naphthylamine in the presence of a catalyst. The reaction is carried out in ethanol at room temperature and the product is obtained after purification through recrystallization. The yield of 5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone is around 70%, and the purity can be confirmed through NMR and IR spectroscopy.
Eigenschaften
IUPAC Name |
(3Z)-5-naphthalen-1-yl-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O5/c1-26-21-12-15(13-22(27-2)23(21)28-3)11-17-14-20(29-24(17)25)19-10-6-8-16-7-4-5-9-18(16)19/h4-14H,1-3H3/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCUTYCCAJRVLX-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C=C(OC2=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C=C(OC2=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-5-naphthalen-1-yl-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-biphenylyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5123200.png)
![ethyl 2-({[(N-acetylmethionyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5123205.png)
![6-(diphenylmethyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5123209.png)


![3-(2-chloro-6-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5123233.png)
![3-propyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5123241.png)


![4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5123256.png)
![N~2~-(4-fluorophenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5123264.png)
![N-{4-acetyl-5-[(acetylamino)methyl]-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5123271.png)
